molecular formula C7H11NO2 B13015257 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13015257
M. Wt: 141.17 g/mol
InChI Key: PLUWVUSFPGLDMG-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the preparation of 6-functionalized azabicyclo[4.1.0]heptane-derived building blocks starting from 4-hydroxymethyl pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of spirocyclic oxetanyl nitriles is a key reaction in its synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lithium aluminum hydride (LiAlH4) for reduction and various Lewis acids such as CoCl2, LiBF4, and ZnCl2 for catalysis .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitriles typically yields the corresponding amines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, when incorporated into drug structures, it can mimic the fragment of meta-substituted benzenes, thereby influencing the drug’s binding affinity and activity . The presence of the nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Comparison: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct physicochemical properties compared to similar compounds. For instance, 3-Azabicyclo[3.1.1]heptane has a different ring system, leading to variations in reactivity and applications .

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUWVUSFPGLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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